molecular formula C19H21NO3 B14774438 (4-isopropylbenzoyl)-D-phenylalanine

(4-isopropylbenzoyl)-D-phenylalanine

Cat. No.: B14774438
M. Wt: 311.4 g/mol
InChI Key: CMPHSKQRGJSKJX-UHFFFAOYSA-N
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Description

(4-isopropylbenzoyl)-D-phenylalanine is a compound that belongs to the class of benzoyl derivatives It is characterized by the presence of an isopropyl group attached to the benzoyl moiety and a phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropylbenzoyl)-D-phenylalanine typically involves the reaction of 4-isopropylbenzoyl chloride with D-phenylalanine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-isopropylbenzoyl)-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of (4-isopropylbenzoyl)-D-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage . Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the benzoyl moiety with the amino acid phenylalanine. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to interact with enzymes and proteins makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPHSKQRGJSKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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